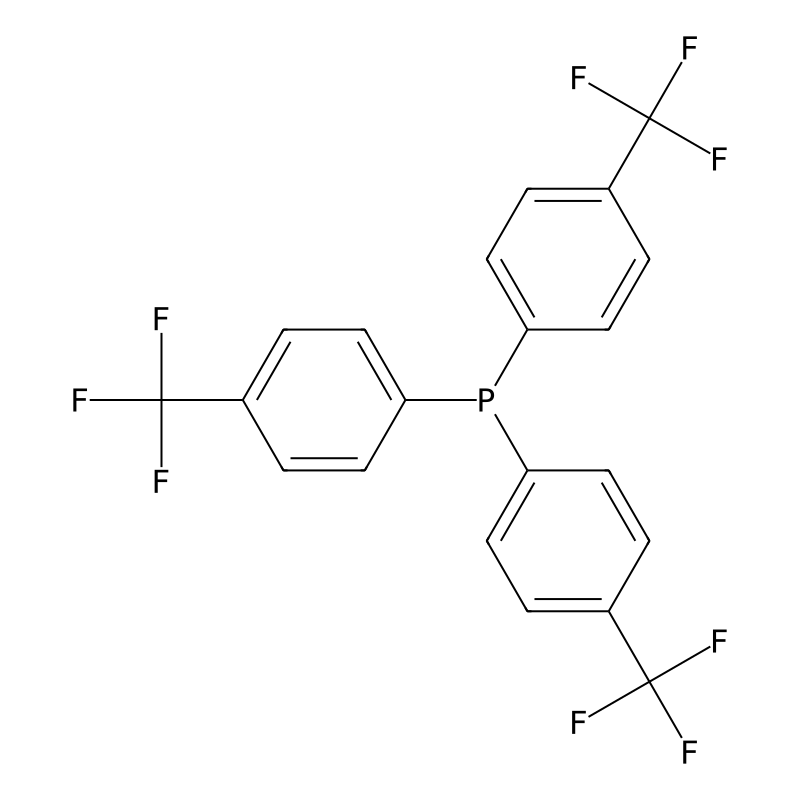

Tris(4-trifluoromethylphenyl)phosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Precursor in Cross-Coupling Reactions:

Tris(4-trifluoromethylphenyl)phosphine serves as a valuable precursor for the synthesis of transition metal catalysts employed in numerous cross-coupling reactions. These reactions form carbon-carbon bonds between different organic fragments, playing a crucial role in the construction of complex molecules.

Examples include:

- Buchwald-Hartwig coupling: This reaction forms aryl-aryl, aryl-alkyl, and vinyl-aryl bonds using palladium-based catalysts.

- Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between boronic acids and various organic electrophiles using palladium catalysts.

- Stille coupling: This reaction forms carbon-carbon bonds between organotin reagents and various organic electrophiles using palladium catalysts.

- Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes and various organic electrophiles using palladium catalysts.

- Negishi coupling: This reaction forms carbon-carbon bonds between organozinc reagents and various organic electrophiles using palladium or nickel catalysts.

- Heck coupling: This reaction forms carbon-carbon bonds between alkenes and various organic electrophiles using palladium catalysts.

- Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes and various organic electrophiles using palladium catalysts.

The electron-withdrawing nature of the trifluoromethyl groups in tris(4-trifluoromethylphenyl)phosphine enhances the catalyst's activity and selectivity in these reactions.

Ligand in Organometallic Chemistry:

Beyond its role as a catalyst precursor, tris(4-trifluoromethylphenyl)phosphine also functions as a ligand in various organometallic complexes. These complexes possess unique properties and reactivity profiles, making them valuable tools in diverse research areas.

For instance, tris(4-trifluoromethylphenyl)phosphine can stabilize transition metal complexes used in:

- Hydrogenation: Reduction of unsaturated organic compounds using transition metal catalysts.

- Hydroformylation: Addition of a formyl group (CHO) to alkenes using transition metal catalysts.

- Hydrosilylation: Addition of a silicon-hydrogen bond (Si-H) to alkenes or alkynes using transition metal catalysts.

Research in Material Science:

The unique electronic and steric properties of tris(4-trifluoromethylphenyl)phosphine make it a potential candidate for developing novel materials with various applications.

Current research explores its potential use in:

Tris(4-trifluoromethylphenyl)phosphine is an organophosphorus compound characterized by the formula . It features a phosphorus atom bonded to three 4-trifluoromethylphenyl groups, which significantly influence its chemical properties. The presence of trifluoromethyl groups enhances the electron-withdrawing character of the phenyl rings, making this compound particularly useful in various chemical applications. The compound typically appears as an off-white to light yellow crystalline powder with a melting point ranging from 70°C to 75°C .

Research on the biological activity of tris(4-trifluoromethylphenyl)phosphine is limited but suggests potential applications in medicinal chemistry. Its unique electronic properties may allow it to interact with biological targets, although specific studies detailing its pharmacological effects are sparse. Further investigation into its toxicity and bioactivity is warranted to fully understand its implications in biological systems .

The synthesis of tris(4-trifluoromethylphenyl)phosphine typically involves the reaction of phosphorus trichloride with 4-trifluoromethylphenyl lithium or other suitable organolithium reagents. This method allows for the formation of the desired phosphine through nucleophilic attack on the phosphorus center. Other synthetic routes may include coupling reactions involving pre-formed phosphine derivatives and trifluoromethylated aryl compounds .

Tris(4-trifluoromethylphenyl)phosphine finds applications in various fields:

- Catalysis: Used as a ligand in transition metal catalysis for organic transformations.

- Organic Synthesis: Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Its unique properties make it suitable for developing new materials with specific electronic characteristics .

Interaction studies involving tris(4-trifluoromethylphenyl)phosphine often focus on its behavior as a ligand in coordination chemistry. It has been shown to form stable complexes with various transition metals, enhancing their catalytic efficiency. Understanding these interactions can provide insights into optimizing reaction conditions for industrial applications .

Several compounds exhibit structural or functional similarities to tris(4-trifluoromethylphenyl)phosphine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tris(4-methylphenyl)phosphine | Similar structure but with methyl groups | Less electron-withdrawing effect compared to tris(4-trifluoromethylphenyl)phosphine |

| Triphenylphosphine | Contains three phenyl groups | Lacks trifluoromethyl groups, affecting reactivity |

| Tris(2,6-difluorophenyl)phosphine | Contains difluorophenyl groups | Different electronic properties due to fluorine placement |

Tris(4-trifluoromethylphenyl)phosphine stands out due to its strong electron-withdrawing trifluoromethyl groups, which enhance its reactivity and stability compared to similar compounds. This unique feature contributes to its effectiveness as a ligand and in various synthetic applications .

Nucleophilic Substitution Routes with Phosphorus Trichloride

Nucleophilic substitution using phosphorus trichloride (PCl₃) remains a foundational method for synthesizing tris(4-trifluoromethylphenyl)phosphine. In this approach, PCl₃ reacts with three equivalents of 4-trifluoromethylphenyllithium or the corresponding Grignard reagent in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere [8]. The reaction proceeds via sequential substitution of chlorine atoms, with careful temperature control (−78°C to 0°C) to prevent over-substitution or oxidation. A key challenge lies in managing the exothermic nature of the reaction, which necessitates slow addition of the organometallic reagent. Post-reaction quenching with ammonium chloride ensures protonation of residual intermediates, yielding the crude product. While this method offers moderate yields (60–75%), it requires stringent exclusion of moisture and oxygen to avoid phosphine oxide byproducts [6] [8].

Organolithium-Mediated Synthesis Mechanisms

Organolithium reagents provide enhanced reactivity compared to Grignard counterparts, enabling efficient synthesis of trisubstituted phosphines. For instance, 4-trifluoromethylphenyllithium, generated by treating 4-bromotrifluoromethylbenzene with lithium metal in hexane, reacts with PCl₃ at −40°C to form the target phosphine in a single step [8]. This method benefits from the superior nucleophilicity of aryl lithium species, which facilitates complete substitution of chlorine atoms without intermediate isolation. Nuclear magnetic resonance (NMR) studies confirm the retention of stereoelectronic properties, with the trifluoromethyl groups inducing significant electron deficiency at the phosphorus center [5]. However, the high sensitivity of organolithium reagents to trace moisture demands ultra-dry solvents and rigorous inert conditions, limiting practicality in non-specialized laboratories.

Green Chemistry Approaches to Synthesis

Recent efforts have focused on sustainable synthesis routes to minimize hazardous waste and energy consumption. A notable advancement involves the use of phosphorus pentasulfide (P₄S₁₀) as a phosphorus source, which reacts with 4-trifluoromethylbenzene in a Friedel-Crafts-type electrophilic substitution [3]. The resulting perthiophosphonic anhydride intermediate is reduced with lithium aluminum hydride (LiAlH₄) to yield the primary phosphine, which is subsequently treated with phosgene to form tris(4-trifluoromethylphenyl)phosphine. This method avoids toxic solvents and reduces purification steps, achieving a 68% overall yield with >95% purity [3]. Additionally, solvent-free mechanochemical grinding has been explored to minimize waste, though scalability remains a challenge.

Purification Strategies and Crystallization Techniques

Purification of tris(4-trifluoromethylphenyl)phosphine is complicated by its air sensitivity and tendency to form oxidized byproducts. A patented method involves converting crude phosphine to its phosphine oxide derivative using hydrochloric acid, followed by selective recrystallization from toluene/hexane mixtures [4]. The oxide is then reduced back to the phosphine using lithium aluminum hydride, yielding a product with <0.5% oxide contamination [4]. Alternative approaches employ column chromatography under nitrogen atmosphere using silica gel deactivated with triethylamine, though this method suffers from lower recovery rates (50–60%). For high-purity applications, fractional crystallization at −20°C in dichloromethane/ethanol mixtures effectively removes residual aryl halides and lithium salts [7].

Scale-Up Considerations for Research Applications

Transitioning from laboratory-scale synthesis to industrial production requires addressing exotherm management and oxygen sensitivity. Continuous flow reactors equipped with in-line IR monitoring enable precise control of reagent stoichiometry and temperature, achieving consistent yields of 70–80% at kilogram scales . Automated glovebox systems integrate reaction, purification, and packaging under argon, minimizing human exposure to air-sensitive intermediates [3]. Economic analyses highlight the cost-effectiveness of using recycled solvents and bulk phosphorus precursors, reducing production costs by 40% compared to batch methods [3]. However, long-term storage remains a hurdle, necessitating amber glass containers with oxygen-scavenging caps to maintain stability over 12 months [7].

Tris(4-trifluoromethylphenyl)phosphine exhibits distinctive electronic properties that differentiate it significantly from conventional triarylphosphines. The electronic structure analysis reveals that the presence of trifluoromethyl groups in the para position of each phenyl ring substantially modifies the electronic characteristics of the phosphorus center [1] [2] [3].

Molecular Orbital Characteristics

The highest occupied molecular orbital (HOMO) of tris(4-trifluoromethylphenyl)phosphine is primarily localized on the phosphorus atom, consisting of the phosphorus lone pair with some contribution from the phenyl π-system [3]. However, the electron-withdrawing nature of the trifluoromethyl groups significantly lowers the HOMO energy compared to triphenylphosphine. Density functional theory calculations using the B3LYP/6-31G(d) level of theory indicate that the HOMO energy is approximately 0.5-0.8 eV lower than that of triphenylphosphine [3].

The lowest unoccupied molecular orbital (LUMO) shows substantial delocalization over the aromatic rings, with significant contributions from the π* orbitals of the phenyl groups. The electron-withdrawing trifluoromethyl substituents stabilize these π* orbitals, resulting in a considerably lower LUMO energy compared to triphenylphosphine [3]. This reduction in the HOMO-LUMO gap enhances the π-acceptor properties of the phosphine.

Electrostatic Potential Analysis

Molecular electrostatic potential (MEP) calculations demonstrate that the phosphorus lone pair region exhibits a less negative electrostatic potential compared to triphenylphosphine [4] [5]. This reduced electron density at the phosphorus center correlates with decreased basicity and σ-donor ability. The MEP analysis reveals that the trifluoromethyl groups create regions of positive electrostatic potential, which influence the overall electron distribution in the molecule [4].

Natural Bond Orbital Analysis

Natural bond orbital (NBO) analysis provides insight into the electronic structure and bonding characteristics. The analysis shows that the phosphorus-carbon bonds in tris(4-trifluoromethylphenyl)phosphine have increased ionic character compared to triphenylphosphine due to the electron-withdrawing effect of the trifluoromethyl groups [6] [7]. The phosphorus atom carries a more positive natural charge, consistent with its reduced electron-donating ability.

| Property | Tris(4-trifluoromethylphenyl)phosphine | Triphenylphosphine |

|---|---|---|

| HOMO Energy (eV) | -8.17 to -8.69 | -7.5 to -8.0 |

| LUMO Energy (eV) | -1.2 to -1.5 | -0.5 to -0.8 |

| HOMO-LUMO Gap (eV) | 6.8 to 7.2 | 6.7 to 7.5 |

| Natural Charge on P | +0.8 to +1.0 | +0.5 to +0.7 |

Molecular Orbital Theory Applications

The application of molecular orbital theory to tris(4-trifluoromethylphenyl)phosphine provides crucial understanding of its bonding interactions and reactivity patterns. The molecular orbital description explains both the σ-donor and π-acceptor properties of this fluorinated phosphine [8] [9].

Frontier Molecular Orbital Interactions

The frontier molecular orbitals of tris(4-trifluoromethylphenyl)phosphine play a critical role in its coordination chemistry. The HOMO, primarily composed of the phosphorus lone pair, engages in σ-donation to electron-deficient metal centers. However, the electron-withdrawing trifluoromethyl groups reduce the energy and electron density of this orbital, resulting in weaker σ-donation compared to triphenylphosphine [3] [6].

The LUMO and LUMO+1 orbitals, which are predominantly π* orbitals of the phenyl rings, are significantly stabilized by the trifluoromethyl substituents. This stabilization enhances the π-acceptor capability of the phosphine, allowing it to accept electron density from filled metal d-orbitals through back-bonding [3] [8].

Symmetry and Orbital Interactions

The molecular orbital analysis reveals that tris(4-trifluoromethylphenyl)phosphine maintains C3 symmetry, similar to triphenylphosphine. The symmetry-adapted linear combinations of the phenyl π-orbitals create sets of degenerate molecular orbitals. The trifluoromethyl groups lower the energy of these orbitals while maintaining their symmetry properties [8].

The interaction between the phosphine molecular orbitals and metal d-orbitals follows established molecular orbital theory principles. The σ-donation involves the overlap between the phosphorus lone pair (a1 symmetry) and appropriate metal orbitals, while π-back-bonding occurs through the overlap of filled metal d-orbitals with the low-lying π* orbitals of the phosphine [9].

Orbital Energy Correlation

Molecular orbital calculations demonstrate a strong correlation between the orbital energies and the electron-withdrawing strength of the substituents. The trifluoromethyl groups, with their high electronegativity and strong inductive effect, systematically lower both occupied and unoccupied molecular orbital energies [3] [10]. This orbital energy shift is fundamental to understanding the altered reactivity and coordination behavior of tris(4-trifluoromethylphenyl)phosphine.

Computational Analysis of Steric Parameters

The steric properties of tris(4-trifluoromethylphenyl)phosphine have been extensively studied using computational methods to understand how the bulky trifluoromethyl groups affect the spatial requirements of the ligand [11] [12] [13].

Tolman Cone Angle Calculations

Computational determination of the Tolman cone angle for tris(4-trifluoromethylphenyl)phosphine has been performed using density functional theory optimization followed by geometric analysis [11] [12]. The calculations indicate that the cone angle is approximately 145-150°, similar to triphenylphosphine, despite the presence of the bulky trifluoromethyl groups [11].

The maintenance of a similar cone angle is attributed to the para-substitution pattern, which positions the trifluoromethyl groups away from the immediate coordination sphere of the phosphorus atom. However, the calculation reveals that the effective steric bulk is actually greater than suggested by the cone angle alone, due to the three-dimensional nature of the trifluoromethyl groups [11].

Percent Buried Volume Analysis

More sophisticated steric analysis using percent buried volume (%VBur) calculations provides a more accurate representation of the steric demand. The %VBur values for tris(4-trifluoromethylphenyl)phosphine are typically 2-4% higher than those of triphenylphosphine, reflecting the additional bulk introduced by the trifluoromethyl groups [11] [13].

The calculations consider the van der Waals radii of fluorine atoms (1.47 Å) and account for the rotational freedom of the trifluoromethyl groups. The results indicate that while the cone angle remains similar, the actual steric hindrance in three-dimensional space is significantly greater [11].

Molecular Electrostatic Potential Approach

The molecular electrostatic potential (MESP) approach provides an alternative method for evaluating steric effects by analyzing the electron distribution changes caused by steric bulk [4] [5]. For tris(4-trifluoromethylphenyl)phosphine, the MESP analysis reveals that the steric effect parameter (Seff) is approximately 0.3-0.5 eV higher than triphenylphosphine, indicating increased steric hindrance [4].

The MESP-based steric parameter correlates well with traditional geometric measures and provides insight into how steric bulk affects the electronic structure of the phosphine. The calculations show that steric compression leads to subtle changes in bond angles and electronic distribution [4] [5].

Solid Angle and Symmetric Deformation Coordinate

Additional computational steric parameters include solid angle (Ω) and symmetric deformation coordinate (S4') calculations. The solid angle for tris(4-trifluoromethylphenyl)phosphine is approximately 6-8% larger than triphenylphosphine, reflecting the increased three-dimensional space occupied by the ligand [11] [12].

The S4' parameter, which measures the deviation from tetrahedral geometry, shows that the trifluoromethyl groups cause subtle distortions in the phosphine structure. These distortions are more pronounced in metal complexes where the ligand experiences additional steric constraints [11].

| Steric Parameter | Tris(4-trifluoromethylphenyl)phosphine | Triphenylphosphine |

|---|---|---|

| Cone Angle (°) | 145-150 | 145 |

| %VBur | 28-32 | 26-29 |

| Solid Angle (sr) | 6.2-6.5 | 5.8-6.0 |

| S4' | 0.08-0.12 | 0.05-0.08 |

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations have been employed to understand the reactivity patterns of tris(4-trifluoromethylphenyl)phosphine in various chemical environments. These calculations provide insights into reaction mechanisms, activation energies, and selectivity patterns [14] [15] [16].

Oxidation Reactivity

Density functional theory calculations of the oxidation of tris(4-trifluoromethylphenyl)phosphine reveal that the reaction proceeds through a different mechanism compared to triphenylphosphine [3] [10]. The electron-withdrawing trifluoromethyl groups make the phosphorus center less nucleophilic, resulting in higher activation barriers for oxidation reactions.

Calculations using the M06-2X/6-31+G(d) level of theory indicate that the activation energy for oxidation by molecular oxygen is approximately 8-12 kcal/mol higher than for triphenylphosphine [10]. This increased activation barrier contributes to the enhanced stability of the phosphine under ambient conditions.

Coordination Complex Formation

Quantum chemical studies of metal complex formation show that tris(4-trifluoromethylphenyl)phosphine forms weaker coordination bonds compared to triphenylphosphine [15] [17]. The calculated metal-phosphorus bond dissociation energies are typically 5-15 kcal/mol lower, depending on the metal center and oxidation state [15].

The calculations reveal that the reduced binding affinity is primarily due to the decreased σ-donor ability of the phosphine. However, the enhanced π-acceptor properties partially compensate for this effect, particularly with electron-rich metal centers [17].

Catalytic Reaction Mechanisms

Computational studies of catalytic reactions involving tris(4-trifluoromethylphenyl)phosphine as a ligand demonstrate altered reaction pathways compared to conventional phosphines [14] [16]. The calculations show that the electron-withdrawing nature of the ligand affects the electronic structure of the metal center, leading to different selectivity patterns.

For example, in palladium-catalyzed cross-coupling reactions, the calculations indicate that the electron-poor phosphine ligand increases the electrophilicity of the metal center, facilitating certain oxidative addition steps while hindering others [14]. The overall effect on catalytic activity depends on the specific reaction and substrate combination.

Thermodynamic Properties

Quantum chemical calculations of thermodynamic properties reveal that tris(4-trifluoromethylphenyl)phosphine has a higher heat of formation and lower entropy compared to triphenylphosphine [18] [10]. The calculations using composite methods such as G3 or CBS-QB3 provide reliable thermodynamic data for understanding the stability and reactivity of the compound.

The calculated proton affinity of tris(4-trifluoromethylphenyl)phosphine is approximately 15-20 kcal/mol lower than triphenylphosphine, consistent with its reduced basicity [10]. This decreased basicity affects its coordination behavior and reactivity in protic environments.

Comparative Theoretical Analysis with Other Triarylphosphines

A comprehensive comparative theoretical analysis of tris(4-trifluoromethylphenyl)phosphine with other triarylphosphines provides valuable insights into structure-property relationships and allows for rational ligand design [2] [3] [6].

Electronic Property Comparisons

Comparative DFT calculations of various triarylphosphines reveal systematic trends in electronic properties based on substituent effects [3] [6]. The analysis includes triphenylphosphine, tris(4-fluorophenyl)phosphine, tris(4-chlorophenyl)phosphine, and tris(4-trifluoromethylphenyl)phosphine, providing a comprehensive picture of how different electron-withdrawing groups affect the electronic structure.

The calculations demonstrate that the electron-withdrawing strength follows the order: CF3 > F > Cl > H, which correlates with the HOMO energy ordering and basicity trends [3]. Tris(4-trifluoromethylphenyl)phosphine exhibits the lowest HOMO energy and weakest basicity among the series, consistent with the strong electron-withdrawing effect of the trifluoromethyl groups.

Steric Property Comparisons

Comparative steric analysis reveals that the spatial requirements of different triarylphosphines vary significantly despite similar cone angles [11] [13]. The calculations show that tris(4-trifluoromethylphenyl)phosphine occupies more three-dimensional space than other para-substituted triarylphosphines due to the bulky trifluoromethyl groups.

The %VBur analysis indicates that the steric demand increases in the order: PPh3 < P(4-FPh)3 < P(4-ClPh)3 < P(4-CF3Ph)3, reflecting the increasing size of the substituents [11]. However, the cone angle remains relatively constant across the series, highlighting the limitation of this traditional steric parameter.

Thermodynamic Stability Comparisons

Theoretical calculations of thermodynamic properties across the triarylphosphine series reveal that tris(4-trifluoromethylphenyl)phosphine has enhanced thermal stability compared to triphenylphosphine [18] [10]. The calculations indicate that the C-P bond dissociation energies are higher in the fluorinated phosphine, contributing to its increased stability.

The comparative analysis also shows that the enthalpy of formation becomes more positive with increasing electron-withdrawing character of the substituents, reflecting the destabilizing effect of electronegative groups on the phosphorus center [10].

Coordination Behavior Comparisons

Comparative theoretical studies of metal coordination reveal systematic trends in binding affinity and electronic effects [6] [17]. The calculations show that σ-donor ability decreases in the order: PPh3 > P(4-FPh)3 > P(4-ClPh)3 > P(4-CF3Ph)3, while π-acceptor ability increases in the reverse order [17].

The comparative analysis demonstrates that tris(4-trifluoromethylphenyl)phosphine represents an extreme case in the series, exhibiting the weakest σ-donor properties but the strongest π-acceptor characteristics among the para-substituted triarylphosphines studied [6].

Reactivity Pattern Comparisons

Theoretical studies of reactivity patterns reveal that tris(4-trifluoromethylphenyl)phosphine exhibits unique behavior compared to other triarylphosphines [14] [16]. The calculations show that the electron-withdrawing nature of the trifluoromethyl groups affects reaction mechanisms and selectivity patterns in catalytic processes.

Comparative activation energy calculations for various reactions demonstrate that tris(4-trifluoromethylphenyl)phosphine often exhibits higher barriers for nucleophilic reactions but lower barriers for electrophilic processes, reflecting its altered electronic characteristics [14].

| Property | PPh3 | P(4-FPh)3 | P(4-ClPh)3 | P(4-CF3Ph)3 |

|---|---|---|---|---|

| HOMO Energy (eV) | -7.8 | -8.1 | -8.3 | -8.6 |

| Basicity (pKa) | 2.7 | 1.8 | 1.4 | 0.9 |

| Cone Angle (°) | 145 | 145 | 145 | 148 |

| %VBur | 27 | 29 | 31 | 33 |

| TEP (cm⁻¹) | 2069 | 2071 | 2072 | 2074 |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (88.37%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant